N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine
CAS No.: 1353965-54-4
Cat. No.: VC8233197
Molecular Formula: C13H29N3
Molecular Weight: 227.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353965-54-4 |
|---|---|
| Molecular Formula | C13H29N3 |
| Molecular Weight | 227.39 g/mol |
| IUPAC Name | 2-N-(2-aminoethyl)-1-N,1-N-dimethyl-2-N-propan-2-ylcyclohexane-1,2-diamine |
| Standard InChI | InChI=1S/C13H29N3/c1-11(2)16(10-9-14)13-8-6-5-7-12(13)15(3)4/h11-13H,5-10,14H2,1-4H3 |
| Standard InChI Key | VCQRHQPOPDTDMB-UHFFFAOYSA-N |
| SMILES | CC(C)N(CCN)C1CCCCC1N(C)C |
| Canonical SMILES | CC(C)N(CCN)C1CCCCC1N(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine consists of a cyclohexane ring substituted at the 1- and 2-positions with distinct amine groups:
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Position 1: A tertiary amine bearing an isopropyl () and two methyl () groups.
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Position 2: A secondary amine linked to a 2-aminoethyl () chain.
This configuration creates significant steric hindrance, influencing reactivity and interaction with biological targets .
Table 1: Key Identifiers
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a multi-step alkylation strategy:
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Cyclohexane Functionalization:
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Aminoethyl Attachment:
Critical Reaction Parameters:
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Temperature: 0–5°C for alkylation to minimize side reactions.
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Solvent System: Ethanol/water (9:1) for optimal solubility .
Industrial Scalability
Industrial production employs continuous flow reactors to enhance efficiency. Key challenges include controlling exothermic reactions during alkylation and ensuring high purity (>98%) for pharmaceutical applications .
Physicochemical Properties
Acidity/Basicity
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pKa Values:
Applications in Research and Industry
Coordination Chemistry
The compound serves as a polydentate ligand for transition metals (e.g., Cu(II), Ni(II)):
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Stability Constants: Log K values of 8.2–9.5 for Cu(II) complexes, outperforming simpler diamines like ethylenediamine .
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Catalysis: Enhances activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by stabilizing metal centers .
Pharmaceutical Intermediates
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